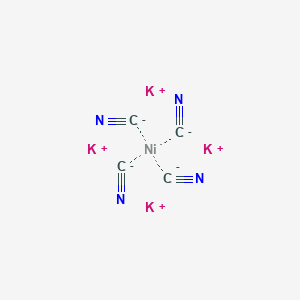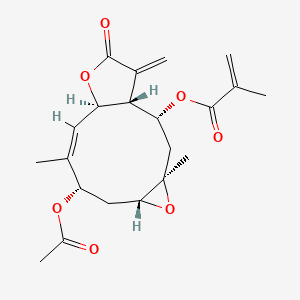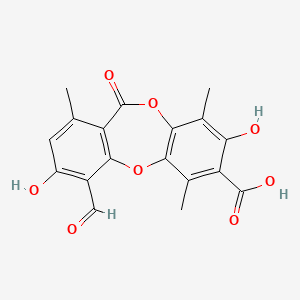
Tetrapotassium tetracyanidonickelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetracyanonickelate(4-) is a potassium salt. It contains a tetracyanonickelate(4-).
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Tetrapotassium tetracyanidonickelate plays a role in the synthesis of complex molecules. For instance, it was used in the self-assembly of a tetracyanidonickelate–copper complex, [Cu2Ni2(CN)8(C15H33N3)2]·4H2O. This process involved the use of potassium tetracyanidonickelate(II) and dichlorido(1,4,7-triisopropyl-1,4,7-triazacyclononane)copper(II), leading to a compound with interesting coordination environments and crystal packing featuring discrete water clusters (Cui & Wang, 2012).
Role in Chemical Reactions
Tetrapotassium tetracyanidonickelate is involved in various chemical reactions. For example, it was used in synthesizing 1,3,5,7-Tetramethyl-1,3,5,7-tetrahydroxycyclotetrasiloxane from tetrapotassium tetramethylcyclotetrasiloxanolate, demonstrating its role in complex chemical synthesis processes (Pozdnyakova et al., 2010).
Structural Studies
In the field of structural chemistry, tetrapotassium tetracyanidonickelate contributes to understanding crystal structures. Studies have examined compounds like tetrapotassium disodium decavanadate decahydrate, revealing insights into the structural characteristics of such compounds (Strukan et al., 2000).
Environmental Applications
The compound's role extends to environmental applications. For instance, hexacyanoferrate(II)-based treatments involving tetrapotassium hexacyanoferrate(II) were explored for the elimination of heavy metal traces in wine, highlighting its potential utility in environmental and food safety applications (Wencker et al., 1989).
Eigenschaften
Produktname |
Tetrapotassium tetracyanidonickelate |
|---|---|
Molekularformel |
C4K4N4Ni |
Molekulargewicht |
319.16 g/mol |
IUPAC-Name |
tetrapotassium;nickel;tetracyanide |
InChI |
InChI=1S/4CN.4K.Ni/c4*1-2;;;;;/q4*-1;4*+1; |
InChI-Schlüssel |
AFTWITYDMIGECZ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ni] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)
![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)


![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)


![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)

